Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate
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Overview
Description
Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate is a chemical compound with the molecular formula C16H16ClNO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamate group attached to a chlorinated phenyl ring and an ethoxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(4-ethoxyphenoxy)aniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include phenyl oxides.
Reduction: Products include phenyl amines.
Scientific Research Applications
Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
- Phenyl N-(3-chloro-4-methylphenyl)carbamate
- 3-Methyl-4-(methylthio)phenyl N-(2-chloro-4-methoxyphenyl)carbamate
Uniqueness
Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate is unique due to its specific structural features, such as the presence of both a chlorinated phenyl ring and an ethoxyphenoxy group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
80199-22-0 |
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Molecular Formula |
C16H16ClNO4 |
Molecular Weight |
321.75 g/mol |
IUPAC Name |
methyl N-[3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C16H16ClNO4/c1-3-21-12-5-7-13(8-6-12)22-15-9-4-11(10-14(15)17)18-16(19)20-2/h4-10H,3H2,1-2H3,(H,18,19) |
InChI Key |
DAXDMCJFZYNYQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=O)OC)Cl |
Origin of Product |
United States |
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